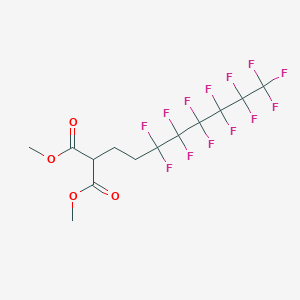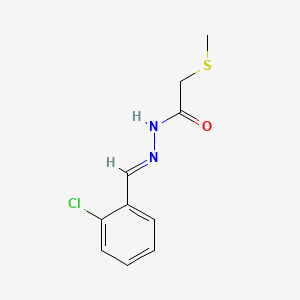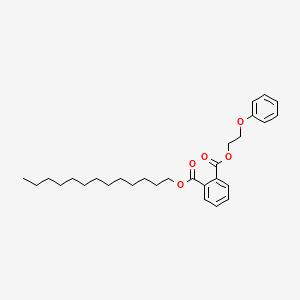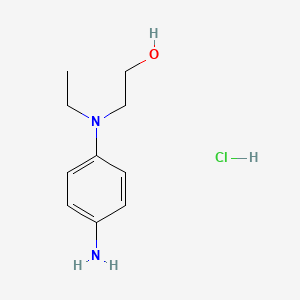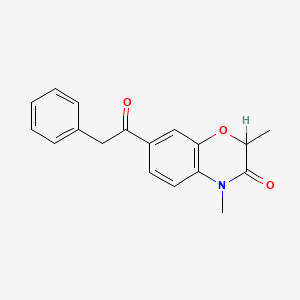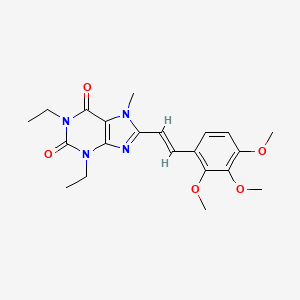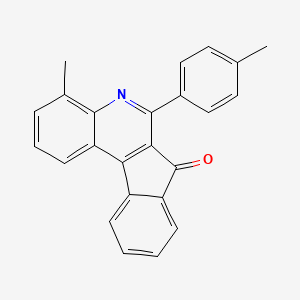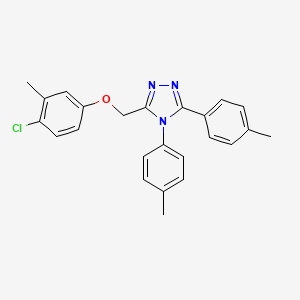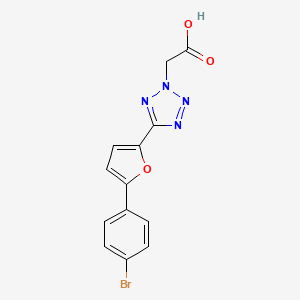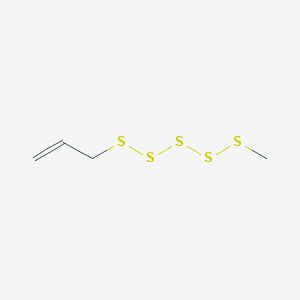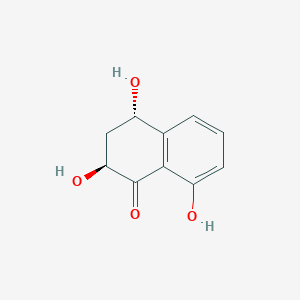
2,4,8-Trihydroxy-1-tetralone, trans-(-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- typically involves the hydroxylation of tetralone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-25°C to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process .
化学反应分析
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, trans-(-)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated tetralone derivatives.
科学研究应用
2,4,8-Trihydroxy-1-tetralone, trans-(-)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, trans-(-)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
相似化合物的比较
Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-: A stereoisomer with different spatial arrangement of hydroxyl groups.
1-Tetralone: A related compound lacking the hydroxyl groups.
2-Tetralone: Another derivative with a different substitution pattern.
Uniqueness
2,4,8-Trihydroxy-1-tetralone, trans-(-)- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its trans-configuration allows for specific interactions with molecular targets, differentiating it from its cis-isomer and other tetralone derivatives .
属性
CAS 编号 |
330477-81-1 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC 名称 |
(2S,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8-/m0/s1 |
InChI 键 |
FHAMKLIXDLEUPK-YUMQZZPRSA-N |
手性 SMILES |
C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
规范 SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


